CDK1 Inhibitory Potency and CDK1/CDK2 Selectivity Ratio Versus RO-3306
The target compound inhibits CDK1 with a Ki of 150 nM, compared to RO-3306 (Ki = 35 nM for CDK1/cyclin B1). While RO-3306 is 4.3-fold more potent on CDK1, the target compound offers a slightly superior CDK1/CDK2 selectivity window (13.3 vs. 9.7) because its CDK2 Ki is 2,000 nM versus RO-3306's 340 nM [1]. This profile may benefit applications where a moderate CDK1 potency with reduced CDK2 engagement is desirable, such as cell-cycle synchronization requiring reversible G2/M arrest without S-phase interference.
| Evidence Dimension | CDK1 inhibition potency (Ki) and CDK1/CDK2 selectivity ratio |
|---|---|
| Target Compound Data | CDK1 Ki = 150 nM; CDK2 Ki = 2,000 nM; Selectivity ratio = 13.3 |
| Comparator Or Baseline | RO-3306: CDK1/cyclin B1 Ki = 35 nM; CDK2/cyclin E Ki = 340 nM; Selectivity ratio = 9.7 |
| Quantified Difference | RO-3306 is 4.3× more potent on CDK1; Target compound is 1.37× more selective for CDK1 over CDK2 |
| Conditions | In vitro kinase inhibition assay (ATP-competitive); data curated by ChEMBL from Roche Research Center. |
Why This Matters
For cell-cycle synchronization protocols requiring reversible G2/M arrest with minimal CDK2-driven S-phase perturbation, the target compound's 13.3-fold selectivity may reduce off-target cell-cycle effects compared to RO-3306's 9.7-fold window.
- [1] BindingDB entry for BDBM50205468 (CHEMBL396377). CDK1 Ki = 150 nM; CDK2 Ki = 2000 nM. View Source
